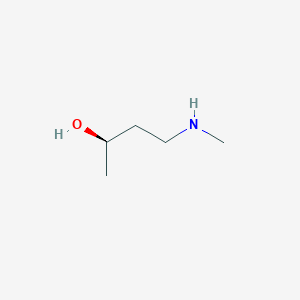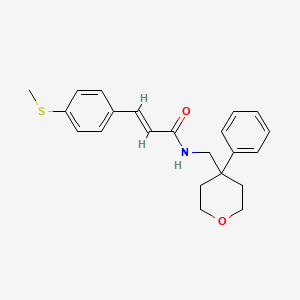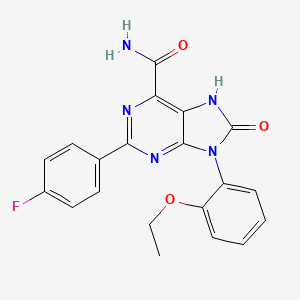
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, which are structurally related to the compound . These compounds demonstrated antitumor activity toward a panel of 11 cell lines in vitro, highlighting their potential in cancer research (Maftei et al., 2013).
- Another research focused on the facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid. This study is significant as it outlines a method for synthesizing compounds similar to the queried chemical (Tran et al., 2005).
Applications in Chemical Studies
- Research on quinones, including compounds with oxadiazole structures, has been conducted to understand their chemical properties and reactions. These studies are crucial for developing new synthetic methods and understanding reaction mechanisms (Gorelik et al., 1971).
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides insights into the reaction mechanisms of compounds structurally similar to the queried chemical. This research aids in understanding photoinduced reactions for such compounds (He et al., 2021).
Biological Activity
- The synthesis and cytotoxic activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives have been explored. This research is relevant as it discusses the biological activities of compounds structurally related to the compound , particularly in terms of antiproliferative activity (Khlebnikova et al., 2020).
- Another study synthesized and evaluated the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones. This research contributes to understanding the potential antimicrobial properties of compounds with similar structures (Mishra et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is then converted to the second intermediate, 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, by reaction with 2-fluorobenzyl bromide. The final product is obtained by coupling the second intermediate with 2-fluorobenzylamine.", "Starting Materials": [ "4-ethylbenzaldehyde", "hydrazine hydrate", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline", "sodium ethoxide", "4-ethylphenyl isocyanate", "2-fluorobenzyl bromide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "2-fluorobenzylamine" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethylphenyl hydrazine", "Reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sodium ethoxide to form 3-hydroxyquinazoline-2,4(1H,3H)-dione", "Reaction of 4-ethylphenyl isocyanate with 4-ethylphenyl hydrazine to form 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione", "Reaction of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione with 2-fluorobenzyl bromide and triethylamine to form 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Coupling of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 2-fluorobenzylamine in the presence of acetic anhydride and sodium bicarbonate to form the final product" ] } | |
CAS RN |
1207038-82-1 |
Product Name |
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-2-15-7-9-16(10-8-15)22-28-23(33-29-22)17-11-12-19-21(13-17)27-25(32)30(24(19)31)14-18-5-3-4-6-20(18)26/h3-13H,2,14H2,1H3,(H,27,32) |
InChI Key |
MXYNINYZDCUMBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



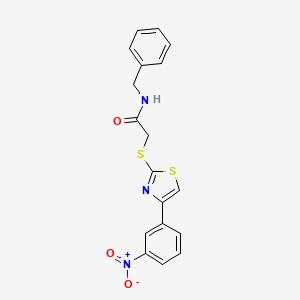
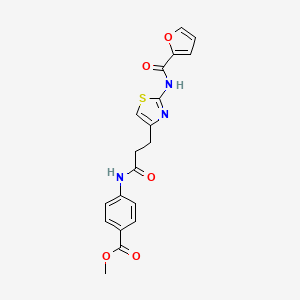
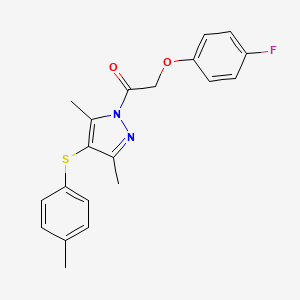
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)
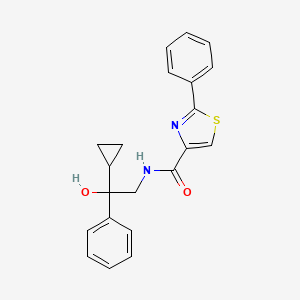
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2955007.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2955008.png)
![1-(4-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2955010.png)
![Methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate](/img/structure/B2955011.png)
